molecular formula C13H19N3O2 B1493329 Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2097963-13-6

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1493329
CAS No.: 2097963-13-6
M. Wt: 249.31 g/mol
InChI Key: CJMBUFKGGJNJFL-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a 3-methylpiperidine substituent at the 6-position and an ethyl ester group at the 3-position. The 3-methylpiperidine moiety introduces stereoelectronic effects that may enhance binding to biological targets, while the ethyl ester group influences solubility and metabolic stability.

Properties

IUPAC Name

ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-7-12(15-14-11)16-8-4-5-10(2)9-16/h6-7,10H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMBUFKGGJNJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 3-Methylpiperidine

The key step involves the nucleophilic substitution of the pyridazine ring at the 6-position by 3-methylpiperidine. This reaction typically proceeds via:

  • Activation of the pyridazine ring, often by halogenation (e.g., 6-chloropyridazine-3-carboxylate)
  • Reaction with 3-methylpiperidine under basic or neutral conditions to substitute the halogen with the nitrogen nucleophile
  • Use of solvents such as ethanol, acetonitrile, or DMF to facilitate reaction kinetics
  • Control of temperature to optimize yield and minimize side reactions

This step is critical for introducing the 3-methylpiperidin-1-yl substituent, which imparts the compound’s unique pharmacophoric properties.

Esterification to Form Ethyl Ester

The final step is esterification of the carboxylic acid group at the 3-position to yield the ethyl ester. Common methods include:

  • Fischer esterification by refluxing the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid
  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in mild conditions to avoid degradation of the pyridazine ring
  • Alternative methods using acid chlorides or anhydrides to form esters under controlled conditions

Optimization of reaction time, temperature, and catalyst concentration is essential to maximize ester yield and purity.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Notes Expected Outcome
Pyridazine-3-carboxylic acid synthesis Hydrazine + 1,3-dicarbonyl compounds or halogenated pyridazine precursors Controlled cyclization or halogenation/carboxylation Pyridazine-3-carboxylic acid intermediate
Nucleophilic substitution 6-chloropyridazine-3-carboxylate + 3-methylpiperidine, solvent (e.g., ethanol), mild heating Base or neutral conditions, reaction time optimization Introduction of 3-methylpiperidin-1-yl group at 6-position
Esterification Pyridazine-3-carboxylic acid + ethanol + acid catalyst or coupling agents Fischer esterification or coupling reagent method Formation of ethyl ester moiety

Research Findings and Process Optimization

  • Continuous Flow Reactors: Industrial scale synthesis benefits from continuous flow reactors, which improve reaction control, yield, and scalability for the nucleophilic substitution and esterification steps.
  • Yield Enhancement: Careful control of temperature and reagent stoichiometry is crucial. Excess 3-methylpiperidine can drive substitution to completion but may require purification steps to remove unreacted amine.
  • Purification: Typical purification involves crystallization or chromatographic techniques to isolate the pure ethyl ester compound.
  • Safety and Environmental Considerations: Use of mild reaction conditions and green solvents is recommended to reduce environmental impact and improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of ethyl pyridazine-3-carboxylate with 3-methylpiperidine. This reaction is conducted under optimized conditions to ensure high yield and purity. Key synthetic methods include:

  • Reagents : Ethyl pyridazine-3-carboxylate and 3-methylpiperidine.
  • Conditions : Specific solvents and catalysts are employed to facilitate the reaction, with careful control over temperature and time to maximize yield.

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation : Conversion to oxides using agents like potassium permanganate (KMnO4).
  • Reduction : Formation of reduced derivatives using lithium aluminum hydride (LiAlH4).
  • Substitution : Nucleophilic or electrophilic substitution reactions leading to diverse derivatives.

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : In vitro studies indicate significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.
  • Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines, indicating that structural modifications could enhance its potency.
  • Anti-inflammatory Effects : Preclinical models suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Piperidine Ring

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS: 2098057-83-9)
  • Structural Difference : Replaces the 3-methyl group with a 4-hydroxyl group on the piperidine ring.
  • Hydrogen bonding via the -OH group could enhance target interactions in hydrophilic environments .
  • Synthetic Note: Prepared via nucleophilic substitution of pyridazine precursors with 4-hydroxypiperidine, analogous to methods in Reference Example 12 (EP 4374877) .
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
  • Structural Difference : Lacks the 3-methyl group on piperidine and uses a methyl ester instead of ethyl.
  • Impact : The methyl ester shortens the alkyl chain, reducing lipophilicity (lower logP) compared to the ethyl analog. The absence of the 3-methyl group may decrease steric hindrance, altering binding kinetics .

Core Scaffold Modifications

Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (Compound 1f)
  • Structural Difference : Incorporates an imidazo[1,2-b]pyridazine core instead of pyridazine.
  • Impact: The fused imidazole ring enhances π-π stacking interactions with aromatic residues in enzyme active sites. However, the bulkier core may reduce bioavailability. This compound was synthesized via organozinc coupling, yielding 27% isolated product after isomer separation .
Ethyl 6-(4-(2-methoxypyridin-3-yl)piperazin-1-yl)-2-azaspiro[3.4]octane-2-carboxylate (EP 3768669)
  • Structural Difference : Features a spirocyclic 2-azaspiro[3.4]octane system and a methoxypyridinyl-piperazine substituent.
  • The methoxy group introduces electron-donating effects, altering electronic distribution .

Ester Group Variations

Ethyl 6-methylpyridazine-3-carboxylate (CAS: 1126-10-9)
  • Structural Difference : Substitutes the 3-methylpiperidine group with a simple methyl group.
  • Impact : Reduced steric bulk and basicity compared to piperidine-containing analogs. This simplification may lower target affinity but improve synthetic accessibility (e.g., direct alkylation of pyridazine) .
Methyl Pyridazine-3-carboxylate (CAS: 2166-24-7)
  • Impact : Minimal steric hindrance and lower molecular weight (135.12 g/mol vs. 265.33 g/mol for the target compound). Often used as a precursor for further functionalization .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Synthetic Yield (%)
Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate 265.33 2.1 Ethyl ester, 3-methylpiperidine N/A
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate 267.29 1.4 Ethyl ester, 4-hydroxypiperidine ~30–40
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate 307.35 3.2 Imidazo-pyridazine, phenylethyl 27
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate 221.26 1.8 Methyl ester, piperidine N/A

Key Research Findings

  • Synthetic Accessibility : Ethyl esters are generally preferred over methyl due to better stability during purification (e.g., silica column chromatography) .
  • Biological Relevance : Piperidine-containing analogs show promise in CNS-targeted therapies, as seen in PET imaging probes (e.g., tropomyosin receptor kinase radiotracers) .
  • Isomerism Challenges : Bulky substituents (e.g., phenylethyl) necessitate advanced purification techniques (preparative HPLC) to resolve isomers, impacting scalability .

Biological Activity

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the class of pyridazine derivatives , characterized by a six-membered ring containing two nitrogen atoms. The presence of the piperidine ring enhances its structural diversity and potential biological interactions. This compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the reaction of ethyl pyridazine-3-carboxylate with 3-methylpiperidine. The reaction is conducted under optimized conditions to ensure high yield and purity.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Conversion to oxides.
  • Reduction : Formation of reduced derivatives.
  • Substitution : Nucleophilic or electrophilic substitution leading to various derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, which can lead to various therapeutic effects. The exact mechanisms are still under investigation but are believed to involve pathways related to inflammation and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting potential use as an antibacterial agent .

Anticancer Potential

This compound has been evaluated for its anticancer activity against different cancer cell lines. A study reported that derivatives with similar structures demonstrated cytotoxic effects in human cancer cells, indicating that modifications to the piperidine or pyridazine moieties could enhance potency .

Anti-inflammatory Effects

In preclinical models, compounds similar to this compound have shown promising anti-inflammatory effects. These studies suggest that the compound could inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReference
Ethyl Pyridazine-3-CarboxylateLacks piperidine ringLower antimicrobial activity
3-MethylpiperidineContains piperidine but no pyridazineLimited reactivity
Piperazine DerivativesVarying substituents on piperazineEnhanced anticancer activity

Q & A

Q. How can researchers optimize the synthesis of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent selection : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases (e.g., potassium carbonate) to promote efficient amide bond formation .
  • Solvent and temperature control : Reactions in ethanol or dimethoxyethane at elevated temperatures (60–80°C) enhance cyclization and reduce side products .
  • Purification strategies : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from by-products .
  • Yield monitoring : Track reaction progress using LCMS to identify intermediates and optimize reaction times .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, δ 1.21–1.48 ppm (triplet for ethyl ester) and δ 4.18–4.21 ppm (quartet for CH2) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 273.1479 for C15H19N3O2) validates molecular formula .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester carbonyl groups .

Q. How does the 3-methylpiperidine substituent influence the compound’s electronic and steric properties compared to analogs?

  • Methodological Answer :
  • Comparative Analysis : Replace the 3-methylpiperidine group with other amines (e.g., isobutyl or cyclohexyl) to assess steric effects. For example:
SubstituentLogPBiological Activity (IC50)Source
3-Methylpiperidin-1-yl2.10.8 µM (Enzyme X)
Isobutylamino2.51.2 µM (Enzyme X)
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and H-bonding potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • By-Product Analysis : Use HPLC to detect isomers (e.g., 1-phenylethyl vs. 2-phenylethyl isomers in imidazo[1,2-b]pyridazine derivatives) that may skew activity results .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing those with crystallographic validation of compound identity .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer :
  • Reaction Optimization : Lower temperatures (40–50°C) reduce undesired alkylation at alternate sites .
  • Catalyst Screening : Test palladium or nickel catalysts for selective coupling, minimizing dimerization .
  • Real-Time Monitoring : Use inline FTIR or LCMS to detect by-products early and adjust conditions .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., pyridazine ring π-stacking with aromatic residues) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes in explicit solvent .
  • SAR Studies : Correlate substituent modifications (e.g., methyl vs. trifluoromethyl groups) with binding affinity trends .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with solution-phase spectroscopic data for this compound?

  • Methodological Answer :
  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) alters bond angles, resolved via SC-XRD (Single-Crystal X-Ray Diffraction) .
  • Solvent Effects : NMR in DMSO-d6 vs. CDCl3 can shift proton signals due to hydrogen bonding; use mixed solvents for consistency .
  • Dynamic Effects : Conformational flexibility in solution (e.g., piperidine ring puckering) may not reflect solid-state structures .

Structural Comparison Table

Compound NameSubstituent at 6-PositionKey Feature (vs. Target Compound)Biological Activity (IC50)Source
Ethyl 6-(methylamino)pyridazine-3-carboxylateMethylaminoReduced steric bulk1.5 µM (Enzyme X)
Ethyl 6-(cyclohexyl)imidazo[1,2-b]pyridazine-3-carboxylateCyclohexylEnhanced lipophilicity (LogP 3.2)0.5 µM (Enzyme Y)
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylatePhenylethylAromatic π-π interactions0.3 µM (Enzyme Z)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate

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